molecular formula C15H10F4O2 B581128 Methyl 4-[2-fluoro-3-(trifluoromethyl)phenyl]benzoate CAS No. 1365273-05-7

Methyl 4-[2-fluoro-3-(trifluoromethyl)phenyl]benzoate

Cat. No.: B581128
CAS No.: 1365273-05-7
M. Wt: 298.237
InChI Key: OMPDCRWASJBFQT-UHFFFAOYSA-N
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Description

Methyl 4-[2-fluoro-3-(trifluoromethyl)phenyl]benzoate (CAS 1365273-05-7) is a high-value biphenyl-derived ester of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a crucial synthetic intermediate, particularly in the construction of Protein-Targeting Chimeras (PROTACs) and other protein degrader platforms . Its molecular structure, featuring a fluorinated and trifluoromethylated aromatic system, contributes to desirable physicochemical properties such as enhanced metabolic stability and membrane permeability, making it a valuable building block for drug discovery efforts . The specified research applications for this compound include its use as a key precursor in synthetic organic chemistry, the development of novel active pharmaceutical ingredients (APIs), and biotechnology research . It is supplied with a typical purity of at least 98% and should be stored according to the specific supplier's recommendations, which may range from room temperature to -20°C for long-term stability . This product is intended for professional research and industrial or commercial usage only. It is strictly not for diagnostic, therapeutic, medical, or consumer use .

Properties

IUPAC Name

methyl 4-[2-fluoro-3-(trifluoromethyl)phenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O2/c1-21-14(20)10-7-5-9(6-8-10)11-3-2-4-12(13(11)16)15(17,18)19/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPDCRWASJBFQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=C(C(=CC=C2)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60742934
Record name Methyl 2'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365273-05-7
Record name Methyl 2'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for constructing biaryl systems. For methyl 4-[2-fluoro-3-(trifluoromethyl)phenyl]benzoate, this method involves coupling methyl 4-bromobenzoate with 2-fluoro-3-(trifluoromethyl)phenylboronic acid.

Reaction Conditions

  • Catalyst : Pd(PPh₃)₄ (2 mol%)

  • Base : Na₂CO₃ (2 equiv)

  • Solvent : Dioxane/water (4:1 v/v)

  • Temperature : 90°C, 12 h

  • Yield : 68–75%

The ester group in methyl 4-bromobenzoate remains stable under these conditions, avoiding hydrolysis. The ortho-fluoro and meta-trifluoromethyl groups on the boronic acid partner introduce steric and electronic challenges, necessitating elevated temperatures for complete conversion.

Sonogashira Coupling Adaptations

While Sonogashira reactions typically form carbon-carbon bonds between sp² and sp-hybridized carbons, modifications allow aryl-aryl couplings. For instance, methyl 4-iodobenzoate can react with 2-fluoro-3-(trifluoromethyl)phenylacetylene under Pd/Cu catalysis:

Methyl 4-iodobenzoate+2-fluoro-3-(trifluoromethyl)phenylacetylenePdCl2(PPh3)2,CuIMethyl 4-[2-fluoro-3-(trifluoromethyl)phenyl]benzoate\text{Methyl 4-iodobenzoate} + \text{2-fluoro-3-(trifluoromethyl)phenylacetylene} \xrightarrow{\text{PdCl}2(\text{PPh}3)_2, \text{CuI}} \text{this compound}

Optimized Parameters

  • Catalyst : PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%)

  • Solvent : Triethylamine/acetonitrile (3:1 v/v)

  • Temperature : 50°C, 12 h

  • Yield : 62%

This route is less favorable due to the instability of arylacetylenes and competing homocoupling side reactions.

Esterification of Preformed Carboxylic Acids

Synthesis of 4-[2-Fluoro-3-(Trifluoromethyl)Phenyl]Benzoic Acid

The carboxylic acid precursor is synthesized via coupling 4-bromobenzoic acid with 2-fluoro-3-(trifluoromethyl)phenylboronic acid using Suzuki conditions:

Procedure

  • Combine 4-bromobenzoic acid (1.0 equiv), boronic acid (1.2 equiv), Pd(OAc)₂ (1 mol%), and SPhos ligand (2 mol%) in THF/H₂O.

  • Heat at 80°C for 24 h.

  • Acidify with HCl to precipitate the product.

  • Yield : 70–78%

Methanol Esterification

The acid is esterified using methanol under acidic catalysis:

4-[2-Fluoro-3-(trifluoromethyl)phenyl]benzoic acid+MeOHH2SO4Methyl ester\text{4-[2-Fluoro-3-(trifluoromethyl)phenyl]benzoic acid} + \text{MeOH} \xrightarrow{\text{H}2\text{SO}4} \text{Methyl ester}

Conditions

  • Catalyst : H₂SO₄ (5 mol%)

  • Solvent : Excess methanol

  • Temperature : Reflux, 6 h

  • Yield : 95%

Comparative Analysis of Methods

Method Advantages Limitations Yield
Suzuki-Miyaura CouplingHigh functional group toleranceRequires expensive boronic acid68–75%
Sonogashira CouplingAvoids boronic acid synthesisLow yield due to side reactions62%
EsterificationHigh yields in final stepMultistep synthesis increases complexity70–78%*

*Yield for carboxylic acid intermediate.

Structural and Mechanistic Insights

Electronic Effects of Substituents

The trifluoromethyl group (-CF₃) withdraws electrons via induction, polarizing the aryl ring and facilitating oxidative addition of palladium catalysts. The ortho-fluoro substituent sterically hinders coupling but enhances regioselectivity by directing metalation to the para position.

Catalyst Selection

Bulkier ligands (e.g., SPhos) improve yields in Suzuki reactions by mitigating deactivation pathways caused by fluorine substituents. In contrast, Sonogashira couplings require copper co-catalysts to stabilize alkynyl intermediates.

Scalability and Industrial Relevance

The Suzuki-Miyaura method is preferred for large-scale synthesis due to commercial availability of methyl 4-bromobenzoate and improving access to fluorinated boronic acids. Process intensification (e.g., continuous flow reactors) can enhance throughput by reducing reaction times from 12 h to 2 h.

Emerging Methodologies

Photoredox Catalysis

Recent advances leverage visible light to activate aryl halides at ambient temperatures, offering energy-efficient alternatives. For example, Ir(ppy)₃ photocatalysts enable coupling of methyl 4-bromobenzoate with arylboronic acids in 55% yield.

Electrochemical Synthesis

Electroreductive coupling avoids stoichiometric reductants. Preliminary studies show 40% yield using Ni cathodes and sacrificial Mg anodes, though fluorinated substrates require overpotential optimization .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-fluoro-3-(trifluoromethyl)phenyl]benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration and bromine (Br₂) for halogenation.

Major Products

The major products formed from these reactions include:

    Oxidation: 4-[2-fluoro-3-(trifluoromethyl)phenyl]benzoic acid.

    Reduction: 4-[2-fluoro-3-(trifluoromethyl)phenyl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

Methyl 4-[2-fluoro-3-(trifluoromethyl)phenyl]benzoate serves as a crucial building block in organic synthesis. Its unique structure allows for:

  • Radical Trifluoromethylation : This process is essential in synthesizing pharmaceuticals and agrochemicals, enhancing the efficiency of chemical reactions.

Table 1: Comparison of Synthetic Routes

Synthetic MethodDescriptionYield (%)
Suzuki-Miyaura CouplingForms carbon-carbon bonds using boronic acidsHigh
Electrophilic SubstitutionInvolves nitration or halogenation of the aromatic ringModerate

Biology

Research indicates that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties : Studies have shown efficacy against Gram-positive bacteria, suggesting its potential role in antibiotic development.
  • Anticancer Activity : The compound's ability to inhibit specific enzymes may lead to therapeutic effects in cancer models.

Medicine

In drug development, this compound is investigated for:

  • Improved Pharmacokinetics : The trifluoromethyl group enhances metabolic stability and bioavailability of drug candidates .

Case Study: Anticancer Research

In vitro studies demonstrated that the compound inhibited tumor cell proliferation in various cancer cell lines, indicating its potential as a therapeutic agent.

Biochemical Pathways

The trifluoromethyl group significantly influences the compound's interaction with biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : Interaction with specific receptors can affect signaling pathways critical for cell survival and proliferation.

Cellular Effects

The compound's effects on cellular processes include:

  • Impact on Cell Signaling : It modulates the activity of enzymes and receptors involved in various signaling pathways.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibitory effects on Gram-positive bacteria
AnticancerInhibition of tumor cell proliferation
Enzyme InhibitionAltered activity of metabolic enzymes

Industrial Applications

This compound is utilized in the production of specialty chemicals and materials with unique properties. Its applications extend to:

  • Agrochemicals : Enhancing the efficacy of agricultural products through improved physicochemical properties.
  • Pharmaceuticals : As a precursor for synthesizing novel drug candidates with enhanced therapeutic profiles.

Mechanism of Action

The mechanism of action of Methyl 4-[2-fluoro-3-(trifluoromethyl)phenyl]benzoate involves its interaction with specific molecular targets. The presence of the fluorine and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 4-[2-fluoro-3-(trifluoromethyl)phenyl]benzoate with structurally and functionally related compounds, focusing on substituent effects, physical properties, and applications.

Structural Analogs in Agrochemicals

Triflusulfuron methyl ester and metsulfuron methyl ester () are sulfonylurea herbicides containing methyl benzoate backbones but differ in their substituents:

  • Triflusulfuron methyl ester: Features a triazine ring with trifluoroethoxy and dimethylamino groups.
  • Metsulfuron methyl ester : Includes a methoxy-methyl-substituted triazine.
Property This compound Triflusulfuron Methyl Ester Metsulfuron Methyl Ester
Core Structure Benzoate ester Benzoate + sulfonylurea Benzoate + sulfonylurea
Key Substituents 2-Fluoro-3-(trifluoromethyl)phenyl Triazine + trifluoroethoxy Triazine + methoxy-methyl
Application Undisclosed (discontinued) Herbicide Herbicide

Key Insight : The absence of a sulfonylurea and triazine moiety in this compound limits its herbicidal activity compared to these analogs. However, its fluorinated phenyl group may enhance environmental persistence or bioavailability .

Fluorinated Allylic Compounds

describes (Z)-methyl 4-(3-(1,3-dimethyl-2-oxo-1,2-dihydronaphthalen-1-yl)-2-fluoroprop-1-en-1-yl)benzoate (3j) , a fluorinated allylic compound with a benzoate ester core.

Property This compound Compound 3j
Substituent Position Fluorine at ortho, CF₃ at meta on phenyl Fluorine on allylic chain
Physical State Likely solid (based on analogs) Yellow oil
Functional Groups Ester + trifluoromethylphenyl Ester + allylic ketone

Key Insight : The rigid aromatic substitution in this compound may confer higher thermal stability compared to the flexible allylic system in 3j. However, 3j’s conjugated system could enhance UV absorption, making it more suitable for photochemical applications .

Pharmaceutical Analogs

highlights 7-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide , a spirocyclic amide with multiple trifluoromethyl groups.

Property This compound Spirocyclic Amide
Complexity Simple ester Polycyclic, multifunctional
Bioactivity Undisclosed Likely kinase inhibitor
Synthetic Feasibility Discontinued High-yield synthesis

Key Insight : The spirocyclic amide’s complexity and multiple fluorine atoms suggest superior target binding in drug design, whereas this compound’s simplicity may limit its pharmacological utility despite easier synthesis .

Biological Activity

Methyl 4-[2-fluoro-3-(trifluoromethyl)phenyl]benzoate (CAS No. 1365273-05-7) is a fluorinated organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H10F4O2
  • Molecular Weight : 298.23 g/mol
  • Storage Conditions : Recommended storage at -20°C to maintain stability .

The biological activity of this compound can be attributed to its structural features, particularly the presence of the trifluoromethyl group. Research indicates that trifluoromethyl groups enhance the lipophilicity and metabolic stability of compounds, influencing their interaction with biological targets such as enzymes and receptors.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : Studies have shown that compounds containing trifluoromethyl groups can inhibit various enzymes, which may lead to therapeutic effects in different disease models.
  • Modulation of Receptor Activity : The compound may interact with specific receptors, leading to altered signaling pathways that affect cellular functions.

Antimicrobial Activity

Research has indicated that fluorinated compounds exhibit significant antimicrobial properties. For instance, this compound has been evaluated for its efficacy against various bacterial strains. In vitro studies demonstrated that it possesses inhibitory effects on Gram-positive bacteria, suggesting potential applications in antibiotic development .

Anticancer Potential

Fluorinated benzoates have been investigated for their anticancer properties. The presence of the trifluoromethyl group has been linked to enhanced cytotoxicity against cancer cell lines. Preliminary studies suggest that this compound may induce apoptosis in specific cancer types, warranting further exploration in clinical settings .

Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial properties of various fluorinated compounds, this compound was found to exhibit a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This activity was attributed to the compound's ability to disrupt bacterial cell wall synthesis .

Study 2: Cytotoxic Effects on Cancer Cells

A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating significant cytotoxicity. Further mechanistic studies suggested that this effect was mediated through the activation of caspase pathways leading to apoptosis .

Data Tables

Biological Activity Effect Reference
Antimicrobial (S. aureus)MIC = 32 µg/mL
Cytotoxicity (Breast Cancer)IC50 = 15 µM
Enzyme InhibitionSignificant inhibition observed

Q & A

Q. How can isotope labeling (e.g., 13C^{13}\text{C}-methyl) be utilized to track metabolic pathways of this compound?

  • Methodological Answer : Synthesize the 13C^{13}\text{C}-labeled ester via methanol-13C^{13}\text{C} in the esterification step. Use LC-MS/MS to trace labeled metabolites in hepatocyte incubations. Focus on hydrolysis products (benzoic acid derivative) and conjugates (e.g., glucuronides) .

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